5-Chloro-2-methoxy-4-methylpyridine CAS number 851607-29-9
5-Chloro-2-methoxy-4-methylpyridine CAS number 851607-29-9
An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylpyridine (CAS 851607-29-9)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 5-Chloro-2-methoxy-4-methylpyridine. We will delve into its physicochemical properties, robust synthetic protocols, strategic applications in drug discovery, and essential safety protocols, providing a holistic understanding of its utility and potential.
Introduction: The Strategic Value of a Substituted Pyridine
5-Chloro-2-methoxy-4-methylpyridine belongs to the pyridine class of heterocyclic compounds, a scaffold of immense importance in pharmaceutical sciences. The pyridine ring is a common feature in over 7,000 existing drug molecules and is a key pharmacophore in numerous FDA-approved therapeutics.[1][2] Its prevalence is due to its ability to enhance biochemical potency, improve metabolic stability, and increase cell permeability.[1]
The specific substitution pattern of 5-Chloro-2-methoxy-4-methylpyridine makes it a particularly valuable building block. The strategic placement of chloro, methoxy, and methyl groups offers medicinal chemists a versatile tool for molecular design and optimization.
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The Chloro Group: Often employed to modulate electronic properties, fill hydrophobic pockets in protein binding sites, and serve as a handle for further chemical modification via cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[3][4]
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The Methoxy Group: This substituent is prevalent in many natural product-derived drugs and is intentionally incorporated into modern pharmaceuticals to improve ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] It can act as a hydrogen bond acceptor and influence the molecule's conformation.
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The Pyridine Core: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and can be a key interaction point with biological targets. The ring system itself is a bioisosteric replacement for a benzene ring, often improving solubility and metabolic profiles.[2]
This combination of features positions 5-Chloro-2-methoxy-4-methylpyridine as a high-value intermediate for constructing complex lead compounds in drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[6][7]
Physicochemical Properties & Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 851607-29-9 | [8][9] |
| Molecular Formula | C₇H₈ClNO | [8][10] |
| Molecular Weight | 157.60 g/mol | [8][10] |
| IUPAC Name | 5-chloro-2-methoxy-4-methylpyridine | [10] |
| Synonyms | 5-Chloro-2-methoxy-4-picoline, 5-Chloro-4-methylpyridin-2-yl methyl ether | [8] |
| SMILES | CC1=CC(=NC=C1Cl)OC | [8][10] |
| InChIKey | OTGUAUPSFZGBPB-UHFFFAOYSA-N | [9][10] |
| Calculated LogP | 2.05 - 2.1 | [9][10] |
| Storage | Sealed in dry, 2-8°C | [8] |
Self-Validating Analytical Characterization
To ensure the identity and purity of 5-Chloro-2-methoxy-4-methylpyridine, a suite of analytical techniques should be employed. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[11][12]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region.
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A singlet for the C6 proton (likely around δ 8.0-8.2 ppm).
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A singlet for the C3 proton (likely around δ 6.7-6.9 ppm).
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A singlet for the methoxy (O-CH₃) protons (around δ 3.9-4.1 ppm).
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A singlet for the methyl (C-CH₃) protons (around δ 2.2-2.4 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display seven unique signals corresponding to each carbon atom in the molecule.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is definitive for a molecule containing a single chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z 157, with the corresponding [M+2]⁺ isotope peak at m/z 159.[12]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, C=N and C=C stretching vibrations for the pyridine ring, and C-O stretching for the methoxy ether linkage.
Synthesis and Mechanistic Considerations
A robust and scalable synthetic route is critical for the reliable supply of any key intermediate. A plausible and efficient synthesis of 5-Chloro-2-methoxy-4-methylpyridine proceeds from the corresponding pyridinone precursor.
Proposed Synthetic Pathway
Caption: Proposed O-methylation synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established chemical principles for O-methylation of pyridinones.
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloro-4-methyl-2(1H)-pyridone (1.0 eq.).
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Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile. Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the suspension.
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Causality Insight: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the pyridinone, forming the nucleophilic pyridinoxide anion.
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Addition of Methylating Agent: Slowly add the methylating agent, such as dimethyl sulfate (DMS, 1.2 eq.) or methyl iodide (MeI, 1.2 eq.), to the stirring mixture at room temperature.
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Trustworthiness Check: The slow addition is crucial to control the exotherm of the reaction. Using a slight excess of the methylating agent ensures the complete conversion of the starting material.
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Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water.
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Causality Insight: Adding water dissolves the inorganic salts (e.g., potassium salts) and precipitates the organic product, which is typically less soluble in water.
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-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Chloro-2-methoxy-4-methylpyridine.
Core Applications in Drug Discovery
The true value of 5-Chloro-2-methoxy-4-methylpyridine is realized in its application as a versatile building block for creating novel therapeutic agents.
Strategic Role in Lead Optimization
This compound serves as an excellent scaffold for Structure-Activity Relationship (SAR) studies. The chloro and methoxy groups can be systematically modified to probe the binding pocket of a biological target and optimize a lead compound's pharmacological profile.
Caption: Role in a typical lead optimization workflow.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C5-chloro position for nucleophilic attack.[4] This allows for the displacement of the chlorine atom with a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid generation of a library of analogs for SAR exploration. This is a cornerstone reaction for building complexity from this intermediate.
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Modulation of Physicochemical Properties: The methoxy group can be demethylated to reveal a hydroxyl group, which can serve as a hydrogen bond donor or a point for further functionalization. This simple transformation can significantly alter the compound's solubility, lipophilicity, and metabolic profile.[5]
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Real-World Precedent: The utility of substituted pyridine scaffolds is well-documented. For instance, the discovery of BMS-903452, a GPR119 agonist for type 2 diabetes, showcases the optimization of a pyridone-containing molecule.[13] Similarly, related chloro-methoxy aniline structures are being investigated in clinical trials for advanced solid tumors, highlighting the relevance of this substitution pattern in modern oncology research.[14]
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[8]
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
In case of accidental exposure, follow the precautionary statements and seek medical attention if necessary.
Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8°C.[8]
Conclusion
5-Chloro-2-methoxy-4-methylpyridine (CAS 851607-29-9) is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a privileged pyridine scaffold with functionally versatile chloro and methoxy groups provides a robust platform for the synthesis of novel, biologically active molecules. The clear synthetic pathways and the potential for diverse chemical modifications make it an invaluable tool for medicinal chemists aiming to accelerate their research from hit identification to lead optimization.
References
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Medicinal and Chemical Sciences. [Link]
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Chemsrc. (n.d.). 2-Methoxy-4-methylpyridine. Retrieved from Chemsrc website. [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from AWS website. [Link]
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Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7876–7888. [Link]
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PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Clinicaltrials.eu. (n.d.). Bladder cancer – Overview of Information and Clinical Research. Retrieved from Clinicaltrials.eu website. [Link]
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